

2-Hydroxy-5-nitropyridine: A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 2-Hydroxy-5-nitropyridine

Cat. No.: B147068

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-5-nitropyridine is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, particularly in the development of antimalarial and antimicrobial agents. Its unique chemical structure, featuring both a hydroxyl and a nitro group on a pyridine ring, allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of **2-hydroxy-5-nitropyridine** in the synthesis of the antimalarial drug pyronaridine, highlighting its journey from a simple precursor to a vital component of a life-saving medication.

Application in Pharmaceutical Synthesis

The primary application of **2-hydroxy-5-nitropyridine** in pharmaceutical synthesis is as a precursor to 2-chloro-5-nitropyridine. The chloro-derivative is a key building block for the antimalarial drug pyronaridine. The synthesis pathway involves a series of well-established organic reactions, each optimized to achieve high yields and purity.

Synthesis Pathway Overview

The overall synthesis pathway from 2-aminopyridine to pyronaridine is a multi-step process. A critical part of this pathway involves the transformation of **2-hydroxy-5-nitropyridine**. The key

steps are:

- Nitration of 2-Aminopyridine: Synthesis of 2-amino-5-nitropyridine.
- Hydrolysis: Conversion of 2-amino-5-nitropyridine to **2-hydroxy-5-nitropyridine**.
- Chlorination: Transformation of **2-hydroxy-5-nitropyridine** to 2-chloro-5-nitropyridine.
- Condensation: Synthesis of pyronaridine from 2-chloro-5-nitropyridine and other precursors.

This document will focus on the experimental protocols for steps 2 and 3, and the subsequent synthesis of pyronaridine.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involving **2-hydroxy-5-nitropyridine**.

Synthesis of 2-Hydroxy-5-nitropyridine from 2-Amino-5-nitropyridine (Hydrolysis)

This protocol describes the hydrolysis of 2-amino-5-nitropyridine to yield **2-hydroxy-5-nitropyridine**.

Reaction Scheme:

Materials and Reagents:

- 2-Amino-5-nitropyridine
- 10% Sodium hydroxide (NaOH) solution
- Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
- Water

Procedure:

- A mixture of 2-amino-5-nitropyridine (e.g., 500 g, 3.6 mol) and 10% sodium hydroxide solution (e.g., 2000 ml) is refluxed at approximately 102°C for 10 hours.[1]
- The reaction mixture is then cooled and filtered.[1]
- The collected filter cake is dissolved in water and neutralized with concentrated hydrochloric acid or sulfuric acid.[1]
- The precipitated product is filtered, washed with water, and dried to yield **2-hydroxy-5-nitropyridine**. [1]

Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Reagent	Conditions	Product	Yield (%)	Purity (%)
2-Amino-5-nitropyridine	139.11	500	3.6	10% NaOH	Reflux, 102°C, 10h	2-Hydroxy-5-nitropyridine	60	-
2-Amino-5-nitropyridine	139.11	13.9	0.1	15% HCl, 20% NaNO ₂	<0°C to 5°C, 30 min	2-Hydroxy-5-nitropyridine	87.61	98.35
2-Amino-5-nitropyridine	139.11	138.1	1.0	15% HCl, NaNO ₂	-5°C to 5°C, 45 min	2-Hydroxy-5-nitropyridine	81.3	-

Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine (Chlorination)

This protocol details the conversion of **2-hydroxy-5-nitropyridine** to the key intermediate 2-chloro-5-nitropyridine.

Reaction Scheme:

Materials and Reagents:

- **2-Hydroxy-5-nitropyridine**
- Phosphorus oxychloride (POCl_3)
- N,N-Diethylaniline
- Etamon chloride (tetraethylammonium chloride)
- Ice

Procedure:

- To a reaction vessel, add **2-hydroxy-5-nitropyridine** (e.g., 321.7 g, 2.296 mol), N,N-diethylaniline (e.g., 361.8 g, 2.985 mol), and etamon chloride (e.g., 95.1 g, 0.574 mol).^[2]
- Add phosphorus oxychloride (e.g., 350 mL) to the mixture.^[2]
- Heat the reaction mixture to 120-125°C and maintain for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).^[2]
- Once the reaction is complete, cool the mixture to below 50°C and remove excess phosphorus oxychloride under reduced pressure.^[2]
- Pour the residue into crushed ice (e.g., 5000 g) and stir until the ice has completely melted.^[2]
- Collect the solid product by suction filtration, wash with cold water (e.g., 3 x 100 mL), and dry to a constant weight to obtain 2-chloro-5-nitropyridine.^[2]

Quantitative Data:

Reactant	Molar Mass (g/mol)	Amount (g)	Moles (mol)	Reagents	Conditions	Product	Yield (%)	Purity (%)
2-Hydroxy-5-nitropyridine	140.10	321.7	2.296	POCl ₃ , N,N-Diethylaniline, Etammon chloride	120-125°C, 5-8h	2-Chloro-5-nitropyridine	76.9	-

Synthesis of Pyronaridine

The synthesis of pyronaridine from 2-chloro-5-nitropyridine is a multi-step process that can be performed in a one-pot fashion.

Reaction Scheme (Simplified):

Materials and Reagents:

- 2-Chloro-5-nitropyridine
- p-Aminophenol
- Pyrrolidine
- Paraformaldehyde
- Sodium bicarbonate (NaHCO₃)
- Triethylamine (Et₃N)
- Water

Procedure:

- An initial S_NAr reaction between 2-chloro-5-nitropyridine and p-aminophenol is performed under acidic conditions (pH=1) in an aqueous medium to form the intermediate adduct.

- The reaction mixture is then neutralized with sodium bicarbonate.
- Following neutralization, pyrrolidine, paraformaldehyde, and triethylamine are added to the mixture.
- The reaction proceeds to yield pyronaridine, which can be isolated. This two-step, one-pot procedure can achieve a quantitative yield.[3]

Quantitative Data:

Starting Material	Key Reagents	Conditions	Product	Overall Yield (%)
2-Chloro-5-nitropyridine	p-Aminophenol, Pyrrolidine, Paraformaldehyde	Aqueous, one-pot	Pyronaridine	87

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of pyronaridine starting from 2-aminopyridine.

Synthesis of 2-Hydroxy-5-nitropyridine

2-Aminopyridine

Nitration
(HNO_3 , H_2SO_4)

2-Amino-5-nitropyridine

Hydrolysis
(NaOH , H_2O)

2-Hydroxy-5-nitropyridine

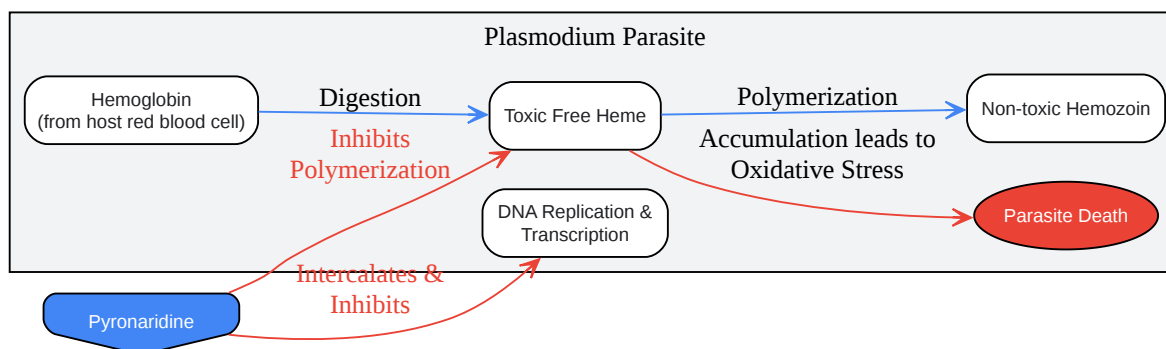
Chlorination
(POCl_3)

Synthesis of Pyronaridine

2-Chloro-5-nitropyridine

Condensation Steps

Pyronaridine



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- 3. Environmentally Responsible and Cost-Effective Synthesis of the Antimalarial Drug Pyronaridine - PMC [pmc.ncbi.nlm.nih.gov]
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